molecular formula C13H11NO2 B13452292 1H,4H,5H-benzo[g]indole-3-carboxylic acid

1H,4H,5H-benzo[g]indole-3-carboxylic acid

Cat. No.: B13452292
M. Wt: 213.23 g/mol
InChI Key: POKMNZKOFDEHFI-UHFFFAOYSA-N
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Description

1H,4H,5H-benzo[g]indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused benzene and pyrrole ring system, making it an important scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,4H,5H-benzo[g]indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance yield and efficiency. These methods may involve the use of metal catalysts and optimized reaction conditions to achieve large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1H,4H,5H-benzo[g]indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .

Scientific Research Applications

1H,4H,5H-benzo[g]indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,4H,5H-benzo[g]indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows for strong binding interactions with these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.

    Indole-3-acetic acid: A plant hormone with applications in agriculture.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

Uniqueness

1H,4H,5H-benzo[g]indole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4,5-dihydro-1H-benzo[g]indole-3-carboxylic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,7,14H,5-6H2,(H,15,16)

InChI Key

POKMNZKOFDEHFI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC=C2C(=O)O

Origin of Product

United States

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